Predicted Lipophilicity (LogP) Compared to Non-Chlorinated Analog
The target compound demonstrates significantly higher predicted lipophilicity than its non-chlorinated direct analog, methyl 4-[(4-tert-butylphenyl)methoxy]benzoate (CAS 62290-49-7). This difference is a direct result of the two chlorine atoms on the phenyl ring, which enhance logP by over 1.3 units . The higher logP value suggests enhanced membrane permeability and a greater propensity for hydrophobic interactions, which are critical considerations in the design of bioactive molecules .
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 5.6565 |
| Comparator Or Baseline | Methyl 4-[(4-tert-butylphenyl)methoxy]benzoate (CAS 62290-49-7): 4.3497 |
| Quantified Difference | ΔLogP = +1.3068 |
| Conditions | Computational prediction (standardized algorithm; values sourced from respective vendor datasheets) |
Why This Matters
A 1.3 unit difference in LogP represents a 20-fold change in the partition coefficient, which can drastically alter a compound's ADME profile and makes the compounds non-interchangeable in biological assays.
